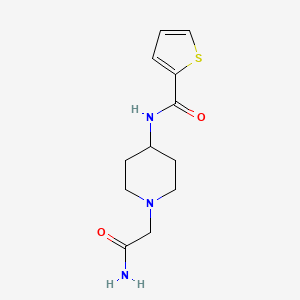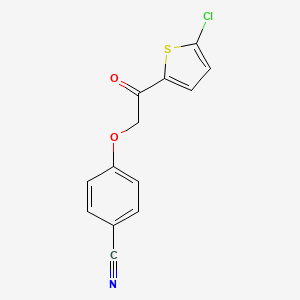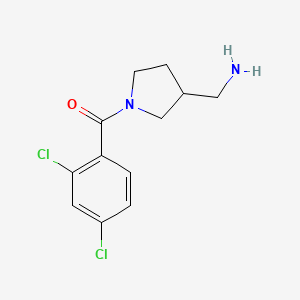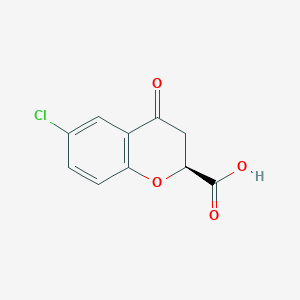
n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine: is an organic compound that belongs to the class of acylated glycine derivatives This compound is characterized by the presence of a bromophenyl group, an acetyl group, and an ethylglycine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine typically involves the acylation of n-ethylglycine with 3-bromophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst or a strong base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of acylated glycine derivatives on cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of its activity as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function. The ethylglycine moiety can mimic natural substrates, allowing the compound to act as a competitive inhibitor.
相似化合物的比较
- n-(2-(4-Bromophenyl)acetyl)-n-ethylglycine
- n-(2-(3-Chlorophenyl)acetyl)-n-ethylglycine
- n-(2-(3-Bromophenyl)acetyl)-n-methylglycine
Comparison: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the ethylglycine moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the bromine atom’s position can influence the compound’s reactivity and interaction with biological targets, making it more or less effective in certain applications.
属性
分子式 |
C12H14BrNO3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
2-[[2-(3-bromophenyl)acetyl]-ethylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-2-14(8-12(16)17)11(15)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3,(H,16,17) |
InChI 键 |
RRCIVFDMPYDZNK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(=O)O)C(=O)CC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14910872.png)

![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)
![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)

![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)



